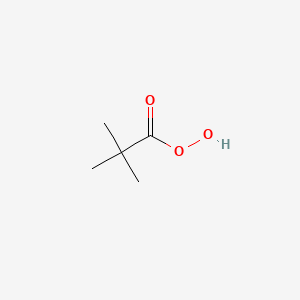
Propaneperoxoic acid, 2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propaneperoxoic acid, 2,2-dimethyl-, also known as 2,2-dimethylpropaneperoxoic acid, is a chemical compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2,2-dimethyl-, can be synthesized through the reaction of pivalic acid (2,2-dimethylpropanoic acid) with hydrogen peroxide in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
C5H10O2+H2O2→C5H10O3+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxy acid.
Industrial Production Methods
In industrial settings, the production of propaneperoxoic acid, 2,2-dimethyl-, involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and separation units to isolate and purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propaneperoxoic acid, 2,2-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: It can be reduced to pivalic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols, ketones, and alkenes. The reaction conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: The primary product is pivalic acid.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted organic compounds.
Aplicaciones Científicas De Investigación
Propaneperoxoic acid, 2,2-dimethyl-, has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to investigate oxidative stress and the effects of peroxides on biological systems.
Medicine: It is studied for its potential use in drug development and as a therapeutic agent in certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propaneperoxoic acid, 2,2-dimethyl-, involves the transfer of oxygen atoms from the peroxide group to the substrate. This process generates reactive oxygen species (ROS) that can oxidize various organic compounds. The molecular targets and pathways involved include:
Oxidation of organic substrates: The peroxide group transfers oxygen atoms to the substrate, leading to the formation of oxidized products.
Generation of ROS: The compound generates ROS, which can further react with other molecules and induce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Peracetic acid: Another peroxy acid with similar oxidizing properties.
Methyl ethyl ketone peroxide: A peroxide compound used as a polymerization initiator.
Benzoyl peroxide: A peroxide used in acne treatment and as a polymerization initiator.
Uniqueness
Propaneperoxoic acid, 2,2-dimethyl-, is unique due to its specific structure and reactivity. It has a higher stability compared to some other peroxy acids, making it suitable for various industrial applications. Its strong oxidizing properties and ability to generate ROS make it valuable in both research and industrial settings.
Propiedades
Número CAS |
14909-78-5 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2,2-dimethylpropaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)4(6)8-7/h7H,1-3H3 |
Clave InChI |
YVAACGXAZGGQSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















